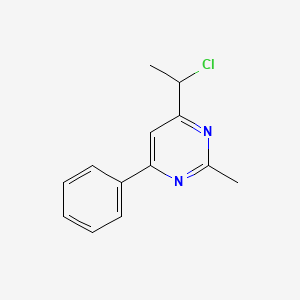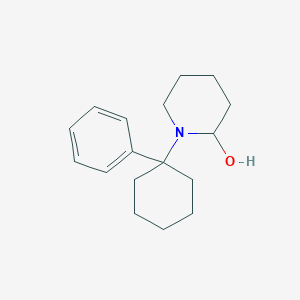
2-Piperidinol, 1-(1-phenylcyclohexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidinol, 1-(1-phenylcyclohexyl)- is a compound that belongs to the class of arylcyclohexylamines. This compound is structurally related to phencyclidine (PCP), a well-known dissociative anesthetic. It features a piperidine ring, a phenyl group, and a cyclohexyl group, making it a tricyclic compound with significant pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinol, 1-(1-phenylcyclohexyl)- involves several steps. One common method includes the modification of phencyclidine analogs by altering the aromatic moiety and modifying the cyclohexyl and piperidine rings.
Industrial Production Methods
Industrial production of this compound typically involves the hydrogenation of pyridine over a molybdenum disulfide catalyst to produce piperidine, which is then further modified to introduce the phenyl and cyclohexyl groups . This process ensures high yields and purity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Piperidinol, 1-(1-phenylcyclohexyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various substituted piperidines and cyclohexyl derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Piperidinol, 1-(1-phenylcyclohexyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly its interaction with NMDA receptors.
Medicine: Research focuses on its potential analgesic and anesthetic properties.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The compound exerts its effects primarily by binding to the NMDA receptor, a subtype of the glutamate receptor. This binding blocks the voltage-sensitive potassium and sodium channels, leading to increased calcium entry into the nerve cell. This results in the release of neurotransmitters at the presynaptic nerve ending . Additionally, it interferes with other brain functions by blocking muscarinic and nicotinic acetylcholine receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phencyclidine (PCP): Structurally similar but lacks the hydroxyl group on the piperidine ring.
Ketamine: Another NMDA receptor antagonist with a similar mechanism of action but different structural features.
Methoxetamine: A derivative of ketamine with additional methoxy groups.
Uniqueness
2-Piperidinol, 1-(1-phenylcyclohexyl)- is unique due to its specific structural modifications, which enhance its binding affinity to NMDA receptors and its potential analgesic properties. These modifications make it a valuable compound for research in pharmacology and medicinal chemistry .
Propriétés
Numéro CAS |
85089-74-3 |
|---|---|
Formule moléculaire |
C17H25NO |
Poids moléculaire |
259.4 g/mol |
Nom IUPAC |
1-(1-phenylcyclohexyl)piperidin-2-ol |
InChI |
InChI=1S/C17H25NO/c19-16-11-5-8-14-18(16)17(12-6-2-7-13-17)15-9-3-1-4-10-15/h1,3-4,9-10,16,19H,2,5-8,11-14H2 |
Clé InChI |
ICNGXPRGRGIAMH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid](/img/structure/B14406995.png)
![1-Chloro-4-({[(4-methoxyphenyl)tellanyl]methyl}selanyl)benzene](/img/structure/B14407002.png)

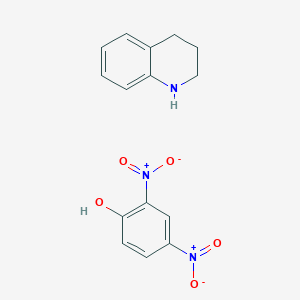

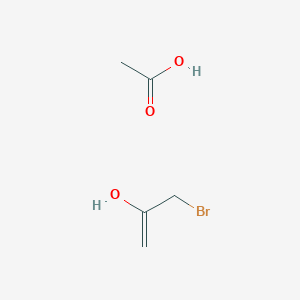

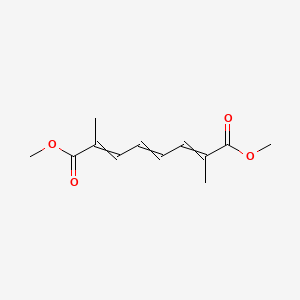
![Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14407070.png)
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14407071.png)
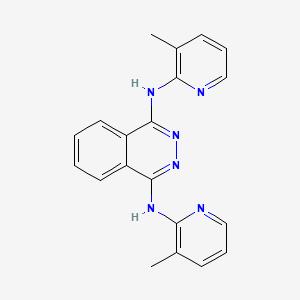
![1,4-Difluorobicyclo[2.2.1]heptane](/img/structure/B14407087.png)
![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)
